

# IUPAC name for C8F16I2

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## Compound of Interest

Compound Name: *1,8-Diiodoperfluorooctane*

CAS No.: 335-70-6

Cat. No.: B1363120

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An In-Depth Technical Guide to the Nomenclature, Properties, and Applications of C8F16I2

Prepared by a Senior Application Scientist

## Executive Summary

This technical guide provides a comprehensive overview of the perfluorinated compound with the molecular formula C8F16I2. The primary focus is on the linear isomer, **1,8-diiodoperfluorooctane**, which is the most prevalent and commercially significant form. This document will delve into the systematic IUPAC nomenclature, isomeric considerations, physicochemical properties, synthetic methodologies, and key applications relevant to researchers, scientists, and professionals in drug development and materials science. Furthermore, it includes a detailed experimental protocol for a representative synthetic transformation and essential safety and handling information, grounded in authoritative sources to ensure scientific integrity and practical utility.

## Introduction to Perfluoroalkyl Iodides (PFAIs)

Per- and polyfluoroalkyl substances (PFAS) are a broad class of anthropogenic chemicals characterized by a partially or fully fluorinated carbon chain.<sup>[1]</sup> The carbon-fluorine bond is one

of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these compounds.[2] Within the vast family of PFAS, perfluoroalkyl iodides (PFAIs) serve as critical building blocks and intermediates for the synthesis of a wide array of fluorinated materials.[1] Their unique properties, including high density and low surface tension, make them invaluable in diverse fields such as materials science, electronics, and medical research.[3][4] The compound C<sub>8</sub>F<sub>16</sub>I<sub>2</sub>, a diiodoperfluorooctane, exemplifies a key intermediate in this class, offering two reactive sites for further chemical elaboration.

## Systematic Nomenclature and Isomeric Forms of C<sub>8</sub>F<sub>16</sub>I<sub>2</sub>

### IUPAC Nomenclature for the Linear Isomer

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure each has a unique and unambiguous name.[5][6] For the linear isomer of C<sub>8</sub>F<sub>16</sub>I<sub>2</sub>, the nomenclature is determined as follows:

- Identify the Parent Chain: The longest continuous carbon chain consists of eight carbon atoms, giving the parent name "octane".[7]
- Identify and Name Substituents: All hydrogen atoms on the octane backbone are replaced by fluorine atoms. This is denoted by the prefix "perfluoro-" or, more systematically, by listing all fluorine substituents. There are 16 fluorine atoms, so the prefix is "hexadecafluoro-".[5] Two iodine atoms are present, indicated by the prefix "diiodo-".
- Number the Parent Chain: The chain is numbered to give the substituents the lowest possible locants. In the linear isomer, the iodine atoms are at the terminal positions, carbons 1 and 8.[8]

Combining these elements, the common IUPAC name is **1,8-diiodoperfluorooctane**. [9][10]

The fully systematic IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane. [10][11]

### Isomerism in C<sub>8</sub>F<sub>16</sub>I<sub>2</sub>

While the linear 1,8-isomer is the most common, the molecular formula C<sub>8</sub>F<sub>16</sub>I<sub>2</sub> can represent multiple structural isomers. The manufacturing process is a key determinant of the isomeric

profile.[\[12\]](#)

- Telomerization: This process, which involves the reaction of a "telogen" (like I<sub>2</sub>) with a "taxogen" (like tetrafluoroethylene), typically yields isomerically pure, linear products.[\[12\]](#)[\[13\]](#)  
This is the primary route to linear  $\alpha,\omega$ -diiodoperfluoroalkanes.
- Electrochemical Fluorination (ECF): This method often results in a mixture of both linear and branched isomers due to rearrangements of the carbon chain.[\[14\]](#)[\[15\]](#)

The presence of branched isomers would alter the IUPAC name. For example, a hypothetical isomer with an iodine at position 1, another at position 7, and a trifluoromethyl (-CF<sub>3</sub>) branch at position 2 would be named 1,7-diiodo-2-(trifluoromethyl)pentadecafluoroheptane.

Understanding the isomeric composition is crucial as branching can affect physical, chemical, and toxicological properties.[\[12\]](#)[\[14\]](#)

## Physicochemical Properties

The properties of **1,8-diiodoperfluorooctane** are dictated by its highly fluorinated structure. A summary of its key physicochemical data is presented below.

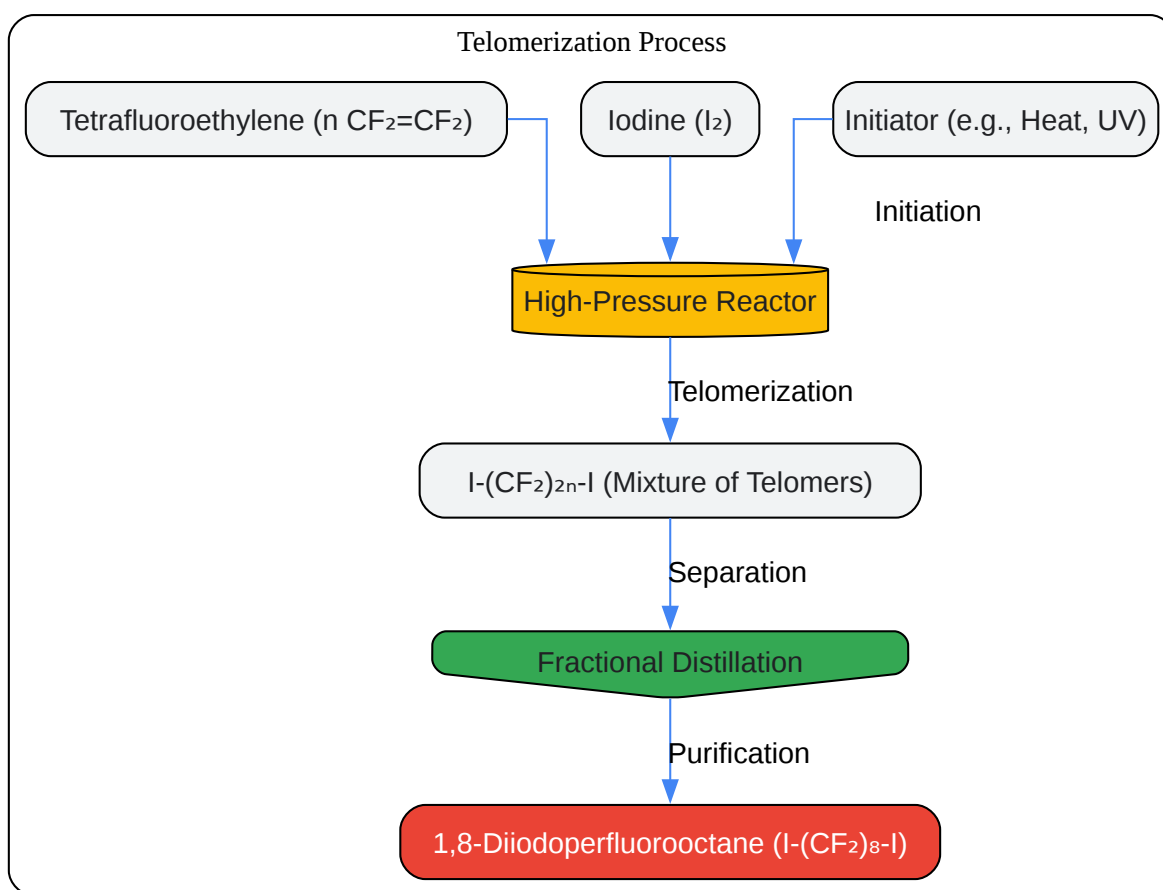
Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> F <sub>16</sub> I <sub>2</sub>	<a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	653.87 g/mol	<a href="#">[9]</a> <a href="#">[10]</a>
Appearance	Solid / Low melting solid	<a href="#">[16]</a> <a href="#">[17]</a>
Melting Point	73-77 °C	<a href="#">[9]</a> <a href="#">[13]</a>
Boiling Point	222 °C at 760 mmHg	<a href="#">[13]</a>
Density	-2.29 g/cm <sup>3</sup>	<a href="#">[13]</a>
Flash Point	98.5 °C	<a href="#">[9]</a> <a href="#">[13]</a>
Solubility	Slightly soluble in chloroform and methanol	<a href="#">[9]</a>
CAS Number	335-70-6	<a href="#">[10]</a>

# Synthesis and Chemical Reactivity

## Synthesis via Telomerization

As mentioned, telomerization is a primary industrial method for producing linear  $\alpha,\omega$ -diiodoperfluoroalkanes. The process involves the reaction of tetrafluoroethylene (TFE) with an iodine source, which acts as a chain transfer agent.

The general workflow for this synthesis is depicted below.



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Caption: Synthesis of **1,8-diiodoperfluorooctane** via telomerization.

## Chemical Reactivity

The C-I bonds in **1,8-diiodoperfluorooctane** are the most reactive sites in the molecule and are significantly weaker than the C-F bonds. This allows for selective chemical transformations.

- **Nucleophilic Substitution:** The iodine atoms can be displaced by various nucleophiles, making it a versatile precursor for synthesizing other  $\alpha,\omega$ -disubstituted perfluoroalkanes.[3]
- **Radical Reactions:** The C-I bond can be cleaved homolytically to generate perfluoroalkyl radicals, which can be used in various radical addition reactions.
- **Precursor to Polymers:** It serves as a key intermediate in the synthesis of semifluorinated block copolymers, which have applications due to their unique surface properties.[9]

## Applications in Research and Development

**1,8-Diiodoperfluorooctane** is a valuable intermediate in several areas of research and industry:

- **Polymer Synthesis:** It is a crucial monomer for creating semifluorinated polymers with tailored properties like high thermal stability, chemical resistance, and low surface energy.[9]
- **Surfactant Production:** It can be converted into various fluorinated surfactants, which are highly effective at reducing surface tension in aqueous and organic systems.[4]
- **Building Block for Complex Molecules:** In pharmaceutical and agrochemical research, the perfluorooctyl moiety can be introduced into molecules to enhance properties such as lipophilicity and metabolic stability.[3]
- **Materials Science:** It is used to develop specialized materials for the electronics and aerospace industries, including advanced lubricants and coatings.[3][9]

## Experimental Protocol: Synthesis of 1H,1H,8H,8H-Perfluorooctane-1,8-diol

This protocol describes a representative two-step transformation of **1,8-diiodoperfluorooctane** to a diol, illustrating its utility as a synthetic intermediate. This is a conceptual protocol based on established reactions of PFAIs.

Objective: To synthesize 1H,1H,8H,8H-Perfluorooctane-1,8-diol from **1,8-diiodoperfluorooctane** via an intermediate diacetate.

Step 1: Synthesis of 1,8-Diacetoxy-1H,1H,8H,8H-perfluorooctane

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add **1,8-diiodoperfluorooctane** (1.0 eq) and potassium acetate (2.5 eq).
- **Solvent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
- **Reaction Conditions:** Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous phase three times with diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diacetate can be purified by column chromatography.

Step 2: Hydrolysis to 1H,1H,8H,8H-Perfluorooctane-1,8-diol

- **Reaction Setup:** Dissolve the purified diacetate from Step 1 in a mixture of methanol and water in a round-bottom flask.
- **Reagent Addition:** Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH).

- Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- Work-up: If using an acid catalyst, neutralize the mixture with a mild base (e.g., sodium bicarbonate). If using a base, neutralize with a mild acid.
- Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diol. The product can be further purified by recrystallization.



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Caption: Workflow for the synthesis of a perfluorinated diol.

## Safety and Handling

Perfluorinated compounds require careful handling. **1,8-Diiodoperfluorooctane** is classified as an irritant.[9]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][18]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18][19] Avoid contact with skin, eyes, and clothing.[16]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [16][17]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

## Conclusion

The compound C<sub>8</sub>F<sub>16</sub>I<sub>2</sub>, systematically named **1,8-diiodoperfluorooctane** for its linear isomer, is a foundational chemical for the synthesis of advanced fluorinated materials. Its precise IUPAC nomenclature is essential for unambiguous scientific communication, while an understanding of its potential isomerism is critical for predicting its properties and behavior. With two reactive C-I bonds, it offers a versatile platform for creating polymers, surfactants, and other high-value compounds for a multitude of applications in research and industry. Adherence to strict safety protocols is paramount when handling this and other perfluorinated substances.

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